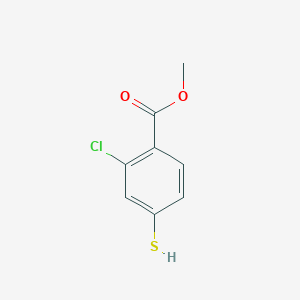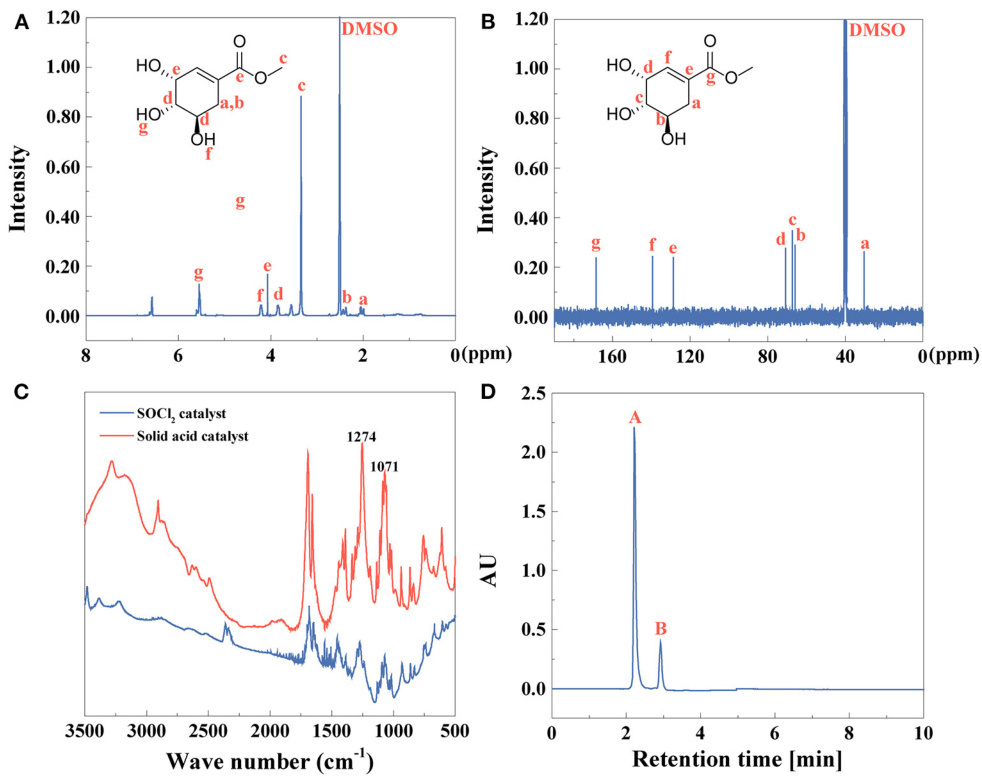
Methyl 2-chloro-4-mercaptobenzoate
Overview
Description
Methyl 2-chloro-4-mercaptobenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a thiol (-SH) group at the 4-position of the aromatic ring. This compound combines electrophilic (Cl) and nucleophilic (SH) functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its unique structure imparts distinct reactivity compared to simpler methyl esters, such as methyl palmitate or diterpene-derived esters.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-4-mercaptobenzoate, and how is purity validated?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the mercapto (-SH) group via thiolation of a precursor like methyl 2-chloro-4-nitrobenzoate under reducing conditions. Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Key peaks in NMR include:
- ¹H NMR : δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic protons), δ 4.2 (s, SH, if not deprotonated).
- IR : C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹) .
Q. How is this compound characterized structurally?
- Techniques : X-ray crystallography (for solid-state structure) and mass spectrometry (HRMS for molecular ion confirmation). Computational tools like DFT optimize geometry and predict spectroscopic data. For example, the InChIKey (VXORHTLUPYQIFE-UHFFFAOYSA-N) from related benzoates aids in database cross-referencing .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in basic conditions due to ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of chloro and mercapto substituents influence reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at specific positions (meta/para to Cl). The mercapto group acts as a nucleophile, enabling thiol-ene or metal-coordination reactions. For example, Pd-catalyzed coupling with aryl halides is enhanced by the thiol’s chelating ability .
- Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Controlled studies using DFT calculations (e.g., Fukui indices) resolve discrepancies .
Q. What strategies mitigate oxidation of the mercapto group during biological assays?
- Methodology : Use reducing agents (e.g., TCEP) in buffer systems. Encapsulation in cyclodextrins or liposomes improves stability in aqueous media. Monitoring via UV-Vis (λ ~260 nm for disulfide formation) ensures integrity during enzyme inhibition studies .
Q. How can computational modeling predict the bioactivity of this compound?
- Approach : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like cysteine proteases or glutathione reductase. The thiol group’s interaction with catalytic cysteine residues (e.g., in SARS-CoV-2 main protease) is a focus. QSAR models correlate substituent effects (Hammett σ values) with IC₅₀ data .
Q. Methodological and Safety Considerations
Q. What analytical methods resolve conflicting data on reaction yields?
- Best Practices : Replicate reactions under standardized conditions (solvent, temperature, catalyst loading). Use internal standards (e.g., anthracene) in GC-MS for quantification. Meta-analysis of literature data identifies outliers due to impurities or unoptimized protocols .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
Comparison with Similar Compounds
Comparative Analysis with Similar Methyl Esters
Structural and Functional Differences
Methyl 2-chloro-4-mercaptobenzoate differs significantly from other methyl esters in substituent chemistry:
- Aromatic vs. aliphatic backbones : The benzoate core contrasts with the long hydrocarbon chains of fatty acid esters (e.g., methyl palmitate) or the polycyclic frameworks of diterpene esters (e.g., torulosic acid methyl ester) .
Physicochemical Properties
While explicit data for this compound is unavailable, comparisons can be drawn:
- Polarity: The Cl and SH groups increase polarity relative to nonpolar esters like neophytadiene or methyl isostearate, likely affecting solubility in aqueous or organic solvents .
Analytical Techniques
Similar methyl esters in the literature are characterized via:
- Gas Chromatography (GC): Used for diterpene esters (e.g., sandaracopimaric acid methyl ester) and fatty acid esters (e.g., ethyl linolenate) .
- NMR and FTIR : Employed for structural elucidation of methyl shikimate, highlighting the utility of these methods for verifying ester functional groups and aromatic substitutions .

Data Table: Key Comparisons
Research Findings and Gaps
- Synthetic routes: While methyl esters in –4 are often derived from natural sources (e.g., plant resins), this compound likely requires synthetic preparation due to its non-natural substituents.
- Stability challenges : The thiol group’s oxidation susceptibility contrasts with the stability of saturated esters like methyl palmitate, necessitating specialized handling .
- Analytical needs : Unlike diterpene esters identified via GC (), this compound may require derivatization (e.g., thiol protection) for accurate GC analysis.
Properties
Molecular Formula |
C8H7ClO2S |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-sulfanylbenzoate |
InChI |
InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(12)4-7(6)9/h2-4,12H,1H3 |
InChI Key |
GXECVIMKPUKHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















